molecular formula C10H11F2N B11758339 (2R)-2-(2,3-Difluorophenyl)pyrrolidine

(2R)-2-(2,3-Difluorophenyl)pyrrolidine

Cat. No.: B11758339
M. Wt: 183.20 g/mol
InChI Key: CROKRZDCSQGVQW-SECBINFHSA-N
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Description

®-2-(2,3-Difluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,3-Difluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a difluorophenyl compound. One common method includes the reduction of a nitro precursor to form the desired amine. For example, the reduction of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine can yield ®-2-(2,3-difluorophenyl)pyrrolidine .

Industrial Production Methods

Industrial production methods for ®-2-(2,3-Difluorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,3-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces amines.

Scientific Research Applications

®-2-(2,3-Difluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(2,3-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(2,3-Difluorophenyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of two fluorine atoms on the phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

(2R)-2-(2,3-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1

InChI Key

CROKRZDCSQGVQW-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC=C2)F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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